molecular formula C15H11FN2OS B4391660 4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide

4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B4391660
M. Wt: 286.3 g/mol
InChI Key: YKXGSLZJIDAIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CFMB and is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CFMB is not well understood. However, studies have shown that CFMB inhibits the activity of certain enzymes such as phosphodiesterase and cyclooxygenase. CFMB also exhibits anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
CFMB has been shown to exhibit various biochemical and physiological effects. Studies have shown that CFMB exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CFMB also exhibits anti-tumor properties by inducing apoptosis in cancer cells. CFMB has also been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

CFMB has several advantages for lab experiments. It is readily available and easy to synthesize. CFMB is also stable under normal lab conditions. However, CFMB has some limitations as well. It is toxic and requires proper handling and disposal. CFMB is also relatively expensive compared to other starting materials.

Future Directions

There are several future directions for the research on CFMB. One direction is to further investigate the mechanism of action of CFMB. Another direction is to explore the potential applications of CFMB in the field of material science. Additionally, more studies are needed to determine the toxicity and safety of CFMB. Finally, researchers can explore the potential of CFMB as a starting material for the synthesis of new drugs and agrochemicals.
Conclusion:
In conclusion, CFMB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CFMB has been extensively studied for its potential applications in medicinal chemistry, agrochemistry, and material science. CFMB exhibits anti-inflammatory, anti-tumor, and anti-viral properties. CFMB has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on CFMB, including further investigation of its mechanism of action and potential applications in material science.

Scientific Research Applications

CFMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, CFMB has been used as a starting material for the synthesis of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. CFMB has also been used in the synthesis of agrochemicals such as herbicides and fungicides. In material science, CFMB has been used as a precursor for the synthesis of various polymers and materials.

Properties

IUPAC Name

4-cyano-2-fluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-20-14-5-3-2-4-13(14)18-15(19)11-7-6-10(9-17)8-12(11)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGSLZJIDAIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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